molecular formula C9H17N B3010294 1-Allylcyclopentanemethaneamine CAS No. 883724-27-4

1-Allylcyclopentanemethaneamine

Cat. No. B3010294
CAS RN: 883724-27-4
M. Wt: 139.242
InChI Key: IQZRTZIYKLXUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylcyclopentanemethaneamine is a compound that can be inferred to have a cyclopentane backbone with an amine functional group and an allyl group attached. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthesis of this compound.

Synthesis Analysis

The synthesis of related compounds, such as trans-cyclopentane-1,2-diamine, has historically been challenging due to instability and complex synthesis methods. However, recent advancements in synthetic approaches have made it more accessible for use in chiral ligands and biologically active compounds . Although this compound is not explicitly mentioned, it is plausible that similar synthetic strategies could be applied to its production, potentially involving the selective introduction of an allyl group to a cyclopentaneamine precursor.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a cyclopentane ring, which is a common motif in organic chemistry, providing a rigid scaffold. The presence of an amine group would introduce basicity and potential for hydrogen bonding, while the allyl group would add a degree of unsaturation and reactivity due to the presence of a double bond .

Chemical Reactions Analysis

The reactivity of this compound could be inferred from the behavior of similar structures. For instance, the ruthenium-catalyzed double allylation/cycloisomerization of 1,3-dicarbonyl compounds to form exo-methylenecyclopentanes suggests that the allyl group in this compound could participate in similar metal-catalyzed reactions. Additionally, the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes indicate that the compound might undergo various rearrangements or participate in radical reactions under specific conditions.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not provided, we can hypothesize based on related compounds. The cyclopentane ring would contribute to the compound's stability and steric properties. The amine group would likely make the compound a base and capable of forming salts with acids. The allyl group could make the compound more reactive and possibly more soluble in organic solvents due to the presence of the double bond .

Scientific Research Applications

Synthesis of Polyurethanes and Polyureas

1-Allylcyclopentanemethaneamine is utilized in the synthesis of allyl-terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas). These materials are created using a transurethanization approach and exhibit significant thermal stability and variable glass transition temperatures. The materials' photo-crosslinking properties were explored, indicating potential applications in areas requiring materials with specific thermal and mechanical properties (Martin et al., 2016).

Advanced Catalytic Processes

The compound has been implicated in catalytic processes, such as the dramatic acceleration of the amination of allyl acetates. This process, catalyzed by a tetraphosphine/palladium system, demonstrates high efficiency and turnover rates, indicating the compound's potential in catalyzing significant chemical reactions (Feuerstein et al., 2001).

Synthesis of Glycerin Carbonate-Based Intermediates

This compound is involved in the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry. The synthesized polyhydroxyurethanes, derived from these intermediates, show promising properties like low glass transition temperatures and significant thermal stability, making them suitable for various applications in material science (Benyahya et al., 2011).

Enhancing Energy Storage Solutions

The compound is used in the preparation of ionic liquids for high energy density supercapacitors, utilizing graphene nanosheets electrodes. This application is crucial in the field of energy storage, where there's a continuous quest for materials that can deliver higher energy densities and stability (Zarrougui et al., 2018).

Material Enhancement

This compound is used in modifying the surface properties of graphene oxide to enhance the performance of nanocomposites, such as styrene-butadiene rubber. This application demonstrates the compound's role in improving material properties, which can be crucial in various industrial applications (Yin et al., 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects. For example, it might bind to a specific protein in the body .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity data, environmental impact, and handling precautions .

Future Directions

This involves predicting or suggesting future research directions. It could be based on current knowledge gaps or new applications for the compound .

properties

IUPAC Name

(1-prop-2-enylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRTZIYKLXUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.